Methyl N-methyl-N-nitrosoglycine

Vue d'ensemble

Description

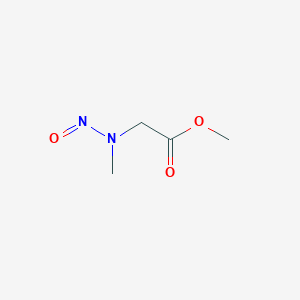

Methyl N-methyl-N-nitrosoglycine, also known as N-nitrososarcosine or N-nitrosomethylglycine, is a chemical compound . It is a type of nitrosamine, a class of compounds known for their carcinogenic properties . The chemical formula of Methyl N-methyl-N-nitrosoglycine is C₃H₆N₂O₃ .

Synthesis Analysis

The synthesis of various N-nitroso compounds from secondary amines has been reported using tert-butyl nitrite (TBN) under solvent-free conditions . This methodology has broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .Molecular Structure Analysis

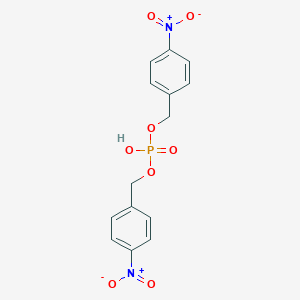

The molecular structure of Methyl N-methyl-N-nitrosoglycine is represented by the canonical SMILES notation: CN(CC(=O)O)N=O . This indicates that the molecule consists of a methyl group (CH3-) attached to a nitrosoglycine group.Chemical Reactions Analysis

Nitrosamines, including Methyl N-methyl-N-nitrosoglycine, are formed by the reaction of secondary amines with nitrite under acidic conditions . They are known to be highly potent, mutagenic impurities .Applications De Recherche Scientifique

Application in Food and Tobacco Product Analysis

Specific Scientific Field

Summary of the Application

N-Nitrososarcosine (NSAR) is a carcinogenic compound found in foods and tobacco products. Its quantification is of great interest due to its potential health impacts .

Methods of Application

The compound is analyzed using liquid chromatography–electrospray ionization–tandem mass spectrometry (LC–ESI–MS/MS). This method reveals that the mass spectrometric responses of the isomers differ by a factor of approximately two and the isomer ratio is unstable in freshly prepared standard solutions .

Results or Outcomes

The method was applied to 100 tobacco products and fully validated for moist and dry snuff reference materials showing expanded measurement uncertainties of 20% and limits of quantification of 20 ng/g .

Application in Drug Contamination Analysis

Specific Scientific Field

Summary of the Application

Carcinogenic N-nitrosamine contamination in certain drugs has recently caused great concern and the attention of regulatory agencies .

Methods of Application

The electrophiles resulting from the cytochrome P450-mediated metabolism of N-nitrosamines can readily react with DNA and form covalent addition products (DNA adducts) that play a central role in carcinogenesis if not repaired .

Results or Outcomes

Certain DNA adducts such as O6 -methylguanine with established miscoding properties play central roles in the cancer induction process, whereas others have been linked to the high incidence of certain types of cancers .

Application in Metabolic Activation and DNA Interactions

Specific Scientific Field

Summary of the Application

Carcinogenic N-nitrosamine contamination in certain drugs has recently caused great concern and the attention of regulatory agencies. These carcinogens—widely detectable in relatively low levels in food, water, cosmetics, and drugs—are well-established and powerful animal carcinogens .

Results or Outcomes

Application in Commercial and Synthetic Uses

Specific Scientific Field

Summary of the Application

Esters, including N-Nitrososarcosine Methyl Ester, are present in a number of important commercial and synthetic applications .

Methods of Application

For example, polyester molecules make excellent fibers and are used in many fabrics. A knitted polyester tube, which is biologically inert, can be used in surgery to repair or replace diseased sections of blood vessels .

Results or Outcomes

The use of esters in commercial and synthetic applications has led to a wide range of products, from fabrics to medical devices .

Application in the Production of Functional Nanomaterials

Specific Scientific Field

Summary of the Application

Cellulose, the most abundant biopolymer in nature, provides a unique platform for the preparation of new materials via versatile chemical modifications. Esterification of cellulose, including compounds like N-Nitrososarcosine Methyl Ester, has been used to produce functional nanomaterials .

Methods of Application

Various esterification strategies and further nanostructure constructions have been developed aiming to confer specific properties to cellulose esters, extending therefore their feasibility for highly sophisticated applications .

Results or Outcomes

These functional nanomaterials have found applications in many fields including drug delivery, tissue engineering, water purification, catalysis, electrical devices, sensing and more .

Application in Determination of Non-Volatile Nitrosamines

Summary of the Application

Non-volatile nitrosamines, including N-nitrososarcosine, are organic bases that can be determined using specific analytical methods .

Methods of Application

The determination of non-volatile nitrosamines is carried out using a column with 10% PEG 20 M on .

Results or Outcomes

This method allows for the detection and quantification of non-volatile nitrosamines, even though recoveries are frequently less than 80% .

Safety And Hazards

Orientations Futures

Research on nitrosamines, including Methyl N-methyl-N-nitrosoglycine, is ongoing, particularly in the context of their presence in pharmaceutical products . Future research directions include the development of more effective strategies for preventing and treating diseases associated with nitrosamine exposure, and the exploration of the role, advantages, and challenges of phytochemicals in nitrosamine-induced diseases .

Propriétés

IUPAC Name |

methyl 2-[methyl(nitroso)amino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-6(5-8)3-4(7)9-2/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHWQTFSANJGRHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)OC)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80199906 | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl N-methyl-N-nitrosoglycine | |

CAS RN |

51938-19-3 | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051938193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-methyl-N-nitroso-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80199906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-imino-3-methylpyrimidin-2-one;methyl hydrogen sulfate](/img/structure/B29417.png)

![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)